

# CYC116 solubility issues DMSO concentration

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## Compound Focus: Cyc-116

CAS No.: 693228-63-6

Cat. No.: S524692

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## CYC116 Solubility and Stock Preparation

The table below summarizes the fundamental solubility data for CYC116, which is essential for preparing your stock solutions [1] [2].

Property	Specification
Molecular Weight	368.46 g/mol [1] [2]
Solubility in DMSO	~25 mg/mL (approximately 67.84 mM) [2]
Solubility in Water	Insoluble [1] [2]
Solubility in Ethanol	Insoluble [1] [2]

### Stock Solution Preparation Protocol [2]:

- **Calculate the mass** of CYC116 needed to achieve your desired stock concentration. For example, to prepare 1 mL of a 25 mM stock solution, you would need 9.21 mg of CYC116.
- **Add the calculated mass** of CYC116 to a suitable vial.
- **Add the required volume of fresh, high-quality DMSO.** Using **fresh DMSO** is critical because it is hygroscopic (absorbs moisture from the air), and water content can reduce the solubility of the compound over time [1].

- **Vortex or sonicate** the mixture briefly until the compound is fully dissolved, resulting in a clear solution.
- **Aliquot** the stock solution to avoid repeated freeze-thaw cycles.
- **Store** the aliquots at **-20°C** for long-term stability [3].

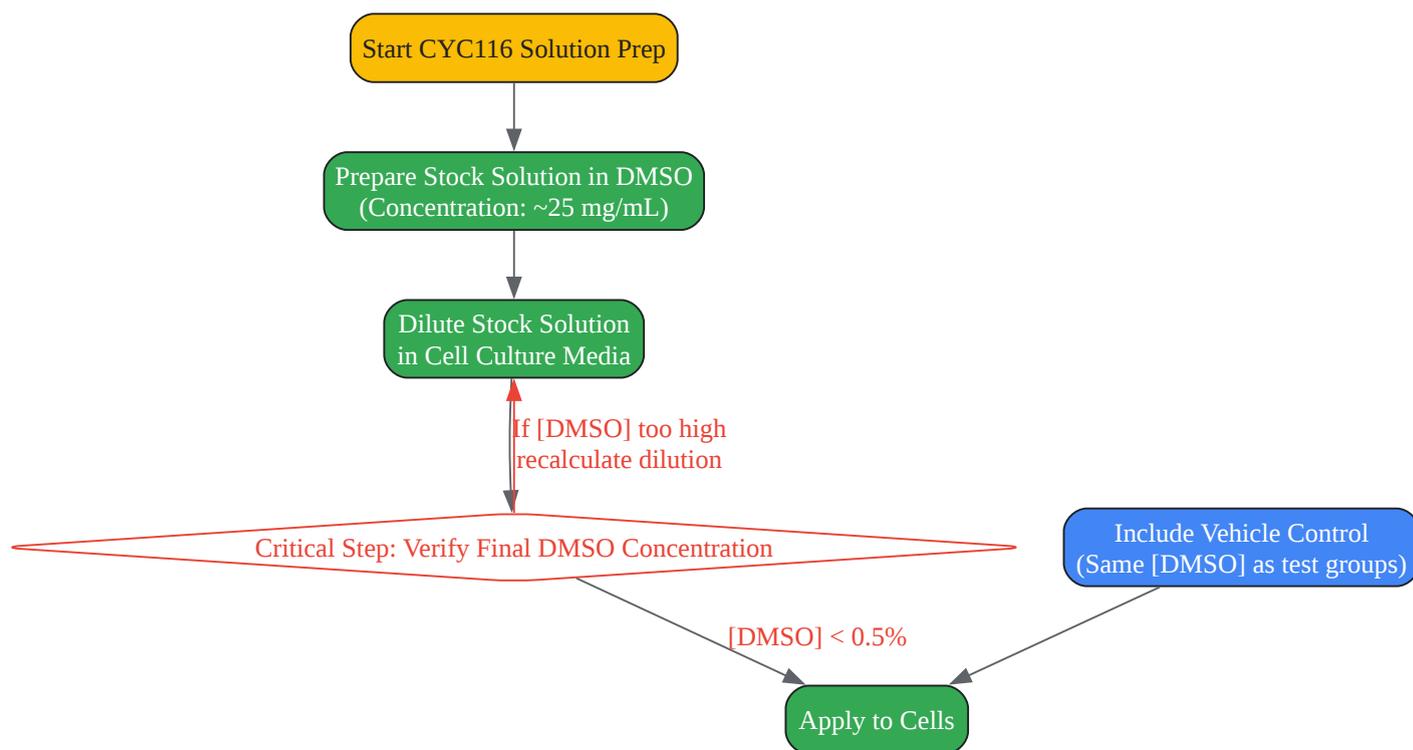
## Managing DMSO Concentration in Cell Culture

When adding the stock solution to cell culture media, the final DMSO concentration must be kept low to avoid solvent toxicity. The general recommendation is to keep the final concentration **below 0.5% (v/v)** and often as low as **0.1% (v/v)** [4] [5].

### Cytotoxicity Considerations for DMSO [4] [5]:

- Even at low concentrations (0.1% - 1.5%), DMSO can induce biomolecular changes in proteins, lipids, and nucleic acids, which may confound experimental results.
- It can reduce cellular reactive oxygen species (ROS) and delay cell cycle progression, leading to growth inhibition.
- The safe concentration is **cell line-dependent**. One recent study found that 0.3125% DMSO showed minimal cytotoxicity across several cancer cell lines after 24 hours, but the effect varied by cell type and exposure duration [5].
- It is strongly recommended to include a vehicle control group in your experiments that is treated with the same final concentration of DMSO as your test groups.

The diagram below illustrates the workflow for preparing and using CYC116 while managing DMSO concentration.



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## Experimental Data and Context

CYC116 is a potent inhibitor of Aurora A and Aurora B kinases, with  $K_i$  values of 8 nM and 9.2 nM, respectively [1] [6] [2]. It also inhibits other targets like VEGFR2 but with lower potency [2]. Below is a summary of its cytotoxic activity against a panel of human cancer cell lines, as measured by MTT assays after 96 hours of exposure [6].

Cell Line	Cancer Type	IC <sub>50</sub> (μM)
MV4-11	Acute Myelogenous Leukemia	0.034 [6]

Cell Line	Cancer Type	IC <sub>50</sub> (μM)
MES-SA	Uterine Sarcoma	0.09 [6]
Saos-2	Osteosarcoma	0.11 [6]
COLO 205	Colorectal Adenocarcinoma	0.241 [6]
HCT-116	Colorectal Carcinoma	0.34 [6]
HL-60	Acute Myelogenous Leukemia	0.372 [6]
CCRF-CEM	Acute Lymphoblastic Leukemia	0.471 [6]
A549	Non-Small Cell Lung Cancer	0.48 [6]
HeLa	Cervical Adenocarcinoma	0.59 [6]
MCF7	Breast Adenocarcinoma	0.599 [6]

**Mechanism of Action in Cell-Based Assays:** The anti-proliferative activity of CYC116 is associated with the inhibition of Aurora kinases. This leads to a reduction in histone H3 phosphorylation, failure of cytokinesis, polyploidy, and subsequent cell death [1] [2]. In function assays, a concentration of **1.25 μM for 7 hours** resulted in complete inhibition of histone H3 phosphorylation in HeLa cell lysates [6].

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